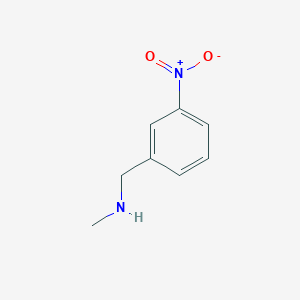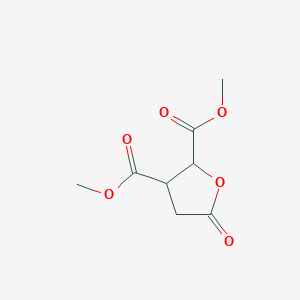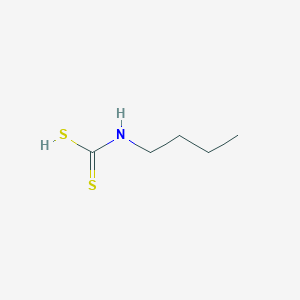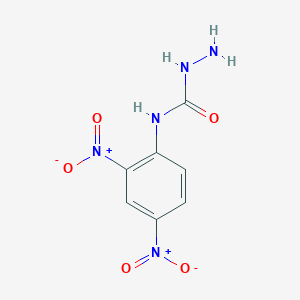
Semicarbazide, 4-(2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 4-(2,4-dinitrophenyl)-, also known as DNPS, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of semicarbazide, which is a white crystalline powder that is soluble in water and ethanol. DNPS is a yellow crystalline powder that is slightly soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of Semicarbazide, 4-(2,4-dinitrophenyl)- involves the formation of a hydrazone derivative with carbonyl compounds. This reaction is highly specific and can be used to detect a wide range of carbonyl compounds.
Biochemische Und Physiologische Effekte
Semicarbazide, 4-(2,4-dinitrophenyl)- has no known biochemical or physiological effects on living organisms. It is not toxic and does not interact with any biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Semicarbazide, 4-(2,4-dinitrophenyl)- in lab experiments is its high specificity for carbonyl compounds. This makes it a valuable tool for the detection and quantification of these compounds in biological samples. However, Semicarbazide, 4-(2,4-dinitrophenyl)- is not suitable for the detection of carbonyl compounds that do not react with hydrazine derivatives. Additionally, the reaction between Semicarbazide, 4-(2,4-dinitrophenyl)- and carbonyl compounds is not instantaneous and requires a certain amount of time to reach completion.
Zukünftige Richtungen
There are several future directions for the use of Semicarbazide, 4-(2,4-dinitrophenyl)- in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the development of new reagents for the detection of amino acids and proteins. Additionally, Semicarbazide, 4-(2,4-dinitrophenyl)- could be used in the development of new analytical techniques for the analysis of complex biological samples.
Synthesemethoden
Semicarbazide, 4-(2,4-dinitrophenyl)- can be synthesized by the reaction of semicarbazide with 2,4-dinitrophenylhydrazine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Semicarbazide, 4-(2,4-dinitrophenyl)- has been used in scientific research for various purposes, including the detection of carbonyl compounds and the determination of the concentration of aldehydes and ketones in biological samples. It has also been used as a reagent for the detection of amino acids and proteins.
Eigenschaften
CAS-Nummer |
18345-18-1 |
|---|---|
Produktname |
Semicarbazide, 4-(2,4-dinitrophenyl)- |
Molekularformel |
C7H7N5O5 |
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
1-amino-3-(2,4-dinitrophenyl)urea |
InChI |
InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13) |
InChI-Schlüssel |
GVQACLHWNTVJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
Andere CAS-Nummern |
18345-18-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



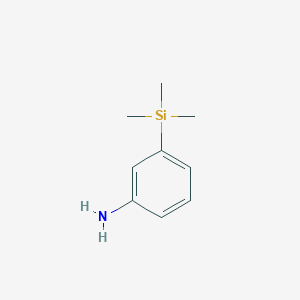


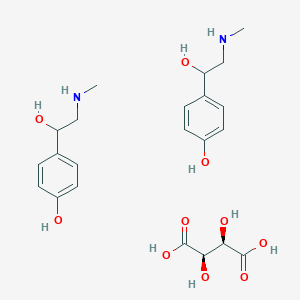
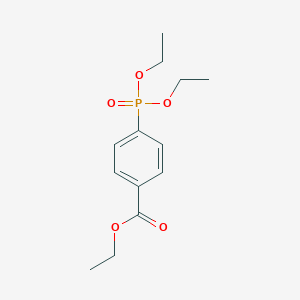
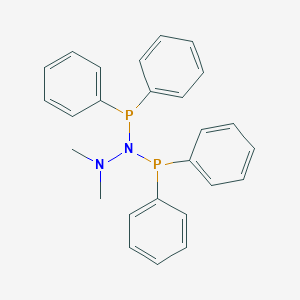
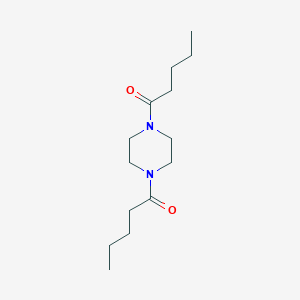

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
